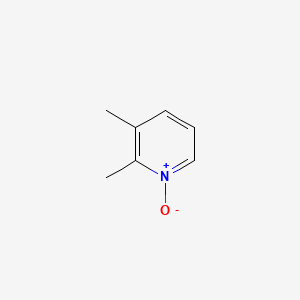

2,3-Dimethylpyridine 1-oxide

Description

Contextual Significance of Pyridine (B92270) N-Oxides in Contemporary Chemistry

Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention in modern chemistry. Their unique electronic and structural properties make them valuable in a wide range of chemical applications.

Role as Versatile Synthetic Intermediates

Pyridine N-oxides are widely recognized as versatile synthetic intermediates for the functionalization of the pyridine ring. smolecule.comprepchem.comchemsrc.com The N-oxide moiety, with its formally positive-charged nitrogen and negative-charged oxygen, alters the electron distribution of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attacks. prepchem.com This dual reactivity allows for the introduction of various functional groups at positions that are typically unreactive in the parent pyridine. chemsrc.com The N-oxide can act as a protecting group, an activating group, and a directing group in numerous organic transformations. sigmaaldrich.com Furthermore, they serve as precursors for the generation of reactive species such as N-oxypyridinium salts, which can be used in photocatalytic reactions to generate radicals.

Applications in Catalysis and Co-catalysis

The utility of pyridine N-oxides extends to the field of catalysis, where they function as ligands, mild oxidants, and co-catalysts. smolecule.comsigmaaldrich.com Their ability to coordinate with various metal centers has led to the development of novel catalysts for a range of organic reactions. prepchem.com In some catalytic systems, pyridine N-oxides act as co-catalysts, facilitating reactions such as cross-dehydrogenative couplings (CDC). lgcstandards.comnih.gov For instance, they have been employed in palladium-catalyzed CDC reactions of quinoline (B57606) and isoquinoline (B145761) N-oxides with ethers. lgcstandards.com The unique electronic properties of the N-oxide group can influence the reactivity and selectivity of the metal catalyst, leading to improved reaction outcomes. nih.gov Their role can also involve acting as hydrogen atom transfer (HAT) reagents in photochemical reactions. nih.gov

Importance in Medicinal and Agricultural Chemistry

Pyridine N-oxides are crucial building blocks in the synthesis of biologically active compounds for the pharmaceutical and agricultural industries. prepchem.comchemicalbook.com The N-oxide functional group can be found in various molecules with therapeutic properties, and its presence can significantly impact the molecule's biological activity. pitt.edu These compounds serve as key intermediates in the synthesis of drugs and agrochemicals. chemicalbook.comtcichemicals.com For example, derivatives of pyridine N-oxide are used in the development of pesticides and herbicides. chemicalbook.com The structural motif is present in various compounds investigated for the treatment of neurological and psychiatric disorders. pitt.edu The modular synthesis of complex molecules containing the pyridine N-oxide scaffold is an active area of research, aiming to expand their application in drug discovery. pitt.edutcichemicals.com

Specific Research Focus on 2,3-Dimethylpyridine 1-oxide (2,3-DMPN-O)

Among the diverse family of pyridine N-oxides, this compound, also known as 2,3-lutidine (B1584814) N-oxide, has emerged as a compound of specific interest due to its distinct structural features and its role in the synthesis of high-value chemicals.

Unique Structural Characteristics within the Pyridine N-oxide Family

This compound (2,3-DMPN-O) is a solid, heterocyclic aromatic compound with the molecular formula C₇H₉NO. smolecule.comlgcstandards.comanantlabs.com Its structure is characterized by a pyridine N-oxide core with two methyl groups substituted at the 2 and 3 positions of the ring. This substitution pattern distinguishes it from other dimethylated pyridine N-oxides like its 2,4-, 2,6-, and 3,4-isomers. prepchem.comnih.gov The presence and position of these methyl groups can influence the molecule's steric and electronic properties, affecting its reactivity and interaction with other molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₉NO | smolecule.comsigmaaldrich.com |

| Molecular Weight | 123.15 g/mol | smolecule.comsigmaaldrich.comnih.gov |

| Appearance | White to off-white solid | smolecule.com |

| Melting Point | 85-93 °C | smolecule.comchemsrc.comchemicalbook.com |

| Boiling Point | 160-161 °C (at 1 Torr) | chemicalbook.com |

| Synonyms | 2,3-Lutidine N-oxide, 2,3-Dimethylpyridine-N-oxide | smolecule.comchemsrc.comnih.gov |

| CAS Number | 22710-07-2 | sigmaaldrich.comlgcstandards.comanantlabs.com |

The ¹H NMR spectrum provides further structural confirmation, with characteristic signals for the aromatic protons and the two distinct methyl groups. pitt.edu

Historical Perspective of 2,3-DMPN-O Research

Historically, research on 2,3-DMPN-O has been closely tied to its utility as a synthetic precursor. It is primarily synthesized through the oxidation of 2,3-dimethylpyridine (2,3-lutidine). smolecule.com Various methods have been developed over time to achieve this transformation efficiently.

Table 2: Selected Synthesis Methods for this compound

| Oxidizing Agent | Catalyst/Solvent | Notes | Source(s) |

|---|---|---|---|

| Hydrogen Peroxide | Phosphotungstic acid | High yield (99.8%) synthesis. | chemicalbook.com |

| Hydrogen Peroxide | Glacial Acetic Acid | A common laboratory-scale method. | prepchem.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM) | Stirred at room temperature overnight. | googleapis.comgoogle.com |

| Hydrogen Peroxide | Phosphomolybdic acid / Acetonitrile | Yielded the product as a yellow oil. | nih.gov |

A significant part of the research focus on 2,3-DMPN-O stems from its role as a key intermediate in the production of proton pump inhibitors, a class of drugs used to treat acid-related stomach conditions. imist.ma Patents dating back to the late 1980s and early 1990s describe multi-step synthetic routes starting from 2,3-DMPN-O derivatives, such as 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide, to produce anti-ulcerative agents. googleapis.comgoogleapis.com For example, it is a crucial building block in the synthesis of Rabeprazole. imist.ma The compound is first converted to derivatives like 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide or 4-chloro-2,3-dimethylpyridine 1-oxide, which are then further elaborated to construct the final drug molecule. prepchem.comimist.macphi-online.com This established use has cemented its importance in industrial and pharmaceutical chemistry. More recent research continues to explore its reactivity, for instance in reactions involving trimethylsilyl (B98337) cyanide for the synthesis of other complex heterocyclic structures. google.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLULCKKOHDCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22710-07-2 | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2,3 Dimethylpyridine 1 Oxide

Modern Oxidation Techniques for 2,3-Dimethylpyridine to 2,3-DMPN-O

The direct oxidation of the nitrogen atom in the 2,3-dimethylpyridine ring is the most common route to 2,3-DMPN-O. Contemporary methods are increasingly focused on improving yield, selectivity, and sustainability.

Catalytic approaches are central to modern organic synthesis, offering pathways that are often more efficient and environmentally benign than stoichiometric methods. Various catalytic systems have been developed for the N-oxidation of pyridines.

Hydrogen peroxide (H₂O₂) is a favored oxidant due to its high oxygen content and the benign nature of its primary byproduct, water. arkat-usa.org Its use in conjunction with a catalyst is a common strategy for the N-oxidation of pyridines. A patented method details the synthesis of 2,3-dimethylpyridine 1-oxide using 35% hydrogen peroxide in the presence of phosphotungstic acid as a catalyst. This process achieves a near-quantitative yield of 99.8%. mdpi.com The reaction proceeds by slowly adding hydrogen peroxide to a mixture of 2,3-dimethylpyridine and the catalyst at a controlled temperature, followed by a period of heating to complete the reaction. mdpi.com

Table 1: Synthesis of this compound via Hydrogen Peroxide Protocol mdpi.com

| Reactant | Catalyst | Oxidant | Reaction Conditions | Purity | Yield |

|---|

Various metals have been shown to effectively catalyze the N-oxidation of pyridines using oxidants like hydrogen peroxide.

Molybdenum and Tungsten Catalysts : Heteropoly acids like phosphotungstic acid serve as efficient catalysts for this transformation. mdpi.com In one specific example, phosphotungstic acid was used with hydrogen peroxide to achieve a high yield of this compound. mdpi.com

Methyltrioxorhenium (MTO) : MTO is a highly effective catalyst for the N-oxidation of pyridines using aqueous hydrogen peroxide. mdpi.com It has been noted that 3- and 4-substituted pyridines, irrespective of the electronic properties of the substituent, provide high yields of the corresponding N-oxides with catalytic amounts of MTO (0.2-0.5 mol%). mdpi.com While procedures using MTO are simple and efficient, they may have certain limitations. chemtube3d.com Rhenium-based catalysts in general are recognized for promoting the oxidation of tertiary nitrogen compounds to their N-oxides under mild conditions. rsc.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of N-oxidation, this often involves using safer oxidants and developing more sustainable catalytic systems. arkat-usa.org

Biocatalysis : An innovative and green approach involves the use of microorganisms. Whole cells of Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective N-oxidation on various pyridine (B92270) compounds. researchgate.net This biocatalytic method avoids harsh reagents and high energy consumption, offering a more sustainable alternative to traditional chemical oxidation. researchgate.net

Flow Chemistry : The use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide in methanol (B129727) enables a continuous flow process for producing pyridine N-oxides. rsc.org This method is considered safer, greener, and more efficient than traditional batch reactor processes. rsc.org

Alternative Catalytic Systems : Research into greener oxidation methods includes the development of systems like a lipase-glucose oxidase system for the oxidation of N-heteroaromatic amines. wikipedia.org

While catalytic methods are often preferred, non-catalytic oxidation using stoichiometric amounts of a strong oxidant remains a viable and widely used strategy.

Peroxycarboxylic acids, commonly known as peracids, are classic and effective reagents for the N-oxidation of pyridines. meta-Chloroperoxybenzoic acid (m-CPBA) is a frequently used, commercially available, and relatively easy-to-handle peracid for this purpose. scienceinfo.com The reaction involves the direct transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring. rsc.org

Procedures using m-CPBA under mild conditions are considered highly universal for synthesizing heteroaromatic N-oxides. chemtube3d.com Studies have shown that the oxidation of 3-substituted pyridines with m-CPBA results in very high yields compared to other oxidizing agents. mdpi.com A general laboratory procedure involves the slow addition of m-CPBA to a solution of the pyridine substrate in a solvent like dichloromethane (B109758) (DCM) at 0°C, followed by stirring at room temperature to complete the reaction. acs.org

Table 2: Representative General Protocol for Pyridine N-Oxidation using m-CPBA acs.org

| Substrate | Reagent | Solvent | Reaction Conditions |

|---|

This method's reliability and effectiveness make it a staple for the synthesis of pyridine N-oxides, including this compound, in both research and industrial settings. chemtube3d.com

Non-Catalytic Oxidative Methods

Dioxirane and Oxaziridine (B8769555) Reagents

The synthesis of heteroaromatic N-oxides can be achieved through the direct oxidation of the corresponding heteroarene. While traditional methods often employ peroxy acids, more advanced reagents like dioxiranes and oxaziridines offer alternative pathways. Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are powerful yet mild oxidizing agents used for various transformations, including the N-oxidation of hindered heteroarenes. thieme-connect.de Oxaziridines, particularly N-sulfonyloxaziridines, are also effective oxygen transfer reagents. nih.gov These reagents are part of a class of versatile oxidants characterized by a strained three-membered ring containing two electronegative heteroatoms. nih.gov The reaction mechanism generally involves a concerted oxygen atom transfer from the oxidant to the nitrogen atom of the pyridine ring, driven by the release of ring strain. nih.gov These methods are noted for proceeding under mild conditions and often avoiding the strongly acidic byproducts associated with other oxidation protocols. nih.gov

Derivatization and Functionalization Strategies of 2,3-DMPN-O

This compound (2,3-DMPN-O) serves as a versatile intermediate for the synthesis of more complex substituted pyridines. The presence of the N-oxide functionality significantly alters the electronic properties of the pyridine ring compared to its parent compound, 2,3-dimethylpyridine. This alteration opens up specific pathways for derivatization and functionalization.

The key features influencing its reactivity are:

Activation of the Pyridine Ring: The N-oxide group is an activating group that increases the electron density of the pyridine ring, particularly at the C-2 (ortho) and C-4 (para) positions, through resonance donation from the oxygen atom. thieme-connect.de This makes the ring more susceptible to electrophilic attack than the electron-deficient pyridine ring.

Directing Effects: The electronic activation is highly regioselective. In the case of 2,3-DMPN-O, electrophilic substitution predominantly occurs at the C-4 position, which is sterically accessible and electronically enriched.

Reactivity of Methyl Groups: The methyl groups on the ring can also be sites for functionalization, for example, through radical reactions, although ring substitution is more common.

The most prominent functionalization strategy for 2,3-DMPN-O is electrophilic substitution on the pyridine ring, with nitration being a well-documented and industrially significant example. google.comresearchgate.net Subsequent deoxygenation of the N-oxide can then yield the corresponding substituted 2,3-dimethylpyridine.

Electrophilic Substitution Reactions on the Pyridine Ring

The introduction of the N-oxide group is a critical strategy for facilitating electrophilic aromatic substitution on the pyridine nucleus. The oxygen atom, being formally negatively charged, can donate a pair of electrons into the aromatic system. This electron donation creates resonance structures where a negative charge is delocalized onto the carbon atoms at the ortho (C-2, C-6) and para (C-4) positions. thieme-connect.de This increased electron density makes these positions nucleophilic and thus reactive towards electrophiles. thieme-connect.de For this compound, the C-2 and C-3 positions are already substituted with methyl groups, and the C-6 position is sterically hindered. Consequently, electrophilic attack occurs almost exclusively at the electronically activated and sterically accessible C-4 position.

Nitration Reactions and Synthesis of Nitro-Derivatives

The nitration of this compound is a key transformation that yields 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide, an important pharmaceutical intermediate for drugs like lansoprazole (B1674482) and rabeprazole. google.comgoogle.com This reaction exemplifies the activation of the pyridine ring by the N-oxide group, allowing for the introduction of a nitro group at the C-4 position.

The classical mechanism for the nitration of aromatic compounds involves the generation of the highly electrophilic nitronium ion (NO₂⁺). In the context of 2,3-DMPN-O nitration, this is typically achieved by using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), often referred to as "mixed acid". masterorganicchemistry.com Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-rich C-4 position of the 2,3-DMPN-O ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts the proton from the C-4 carbon, restoring the aromaticity of the ring and yielding the final product, 2,3-dimethyl-4-nitropyridine 1-oxide.

Traditional protocols using fuming or concentrated nitric acid often require long reaction times and high temperatures, and can lead to the formation of hazardous nitrogen oxide fumes. google.com Recent optimizations have focused on developing more efficient and environmentally benign procedures. A significant improvement involves replacing nitric acid with potassium nitrate (B79036) (KNO₃) as the nitrating agent in a concentrated sulfuric acid medium. google.comgoogle.com This system generates the necessary nitronium ion in situ. This optimized protocol dramatically shortens the reaction time from many hours to as little as 0.5-2 hours. google.com Furthermore, it avoids the generation of brown nitrogen oxide smoke, leading to a friendlier operating environment and reducing pollution. google.com The reaction yields are also reported to be higher compared to traditional methods. google.com

The synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide is well-documented. In a typical traditional procedure, this compound is dissolved in concentrated sulfuric acid and treated with 65% nitric acid while cooling. The mixture is then heated, often to around 90°C, for an extended period (e.g., 24 hours). prepchem.com After the reaction is complete, the mixture is poured onto ice and neutralized, followed by extraction of the product. prepchem.com

The optimized protocol involves dissolving this compound in concentrated sulfuric acid and cooling the mixture (e.g., to between -10°C and 5°C). google.compatsnap.com A solution of potassium nitrate in concentrated sulfuric acid is then added dropwise. After the addition is complete, the reaction mixture is heated to a temperature between 80°C and 90°C for a much shorter duration, typically 1 to 2 hours, until monitoring shows the starting material has been consumed. patsnap.com The workup is similar, involving quenching with water and extraction to isolate the product with high purity and yield. patsnap.com

| Parameter | Traditional Protocol | Optimized Protocol |

|---|---|---|

| Nitrating Agent | Concentrated or Fuming Nitric Acid (HNO₃) in H₂SO₄ | Potassium Nitrate (KNO₃) in H₂SO₄ |

| Addition Temperature | Ice cooling (approx. 0-5°C) | -10°C to 20°C |

| Reaction Temperature | 90°C | 80°C to 120°C |

| Reaction Time | ~12-24 hours | ~0.5-2 hours |

| Yield | Not specified, but generally lower | High (e.g., 91-93%) |

| Environmental/Safety | Generates brown nitrogen oxide fumes | No brown fumes generated, friendlier operating environment |

Halogenation and Other Electrophilic Additions

While nitration is the most extensively studied electrophilic substitution on this compound, other electrophilic reactions such as halogenation are also possible. The same electronic principles that direct nitration to the C-4 position would be expected to apply to halogenation with electrophilic halogenating agents (e.g., Br₂ or Cl₂ with a Lewis acid). However, specific documented examples of direct electrophilic halogenation at the C-4 position of this compound are less common in the surveyed literature.

More broadly, research into the halogenation of pyridine N-oxides has led to highly regioselective methods for producing pharmaceutically important 2-halo-substituted pyridines. nih.gov These methods, which may proceed through different mechanisms than classical electrophilic aromatic substitution, provide practical access to a variety of halogenated pyridine derivatives under mild conditions. nih.gov Other types of electrophilic additions to the pyridine N-oxide ring are less characterized compared to nitration.

Synthesis of 4-Chloro-2,3-dimethylpyridine (B1603871) 1-oxide

The synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide, an important intermediate for various pharmaceuticals, can be achieved through several methodologies. A primary route involves the direct chlorination of a pyridine N-oxide precursor. Another significant pathway utilizes the transformation of a nitro-substituted precursor.

One common industrial method starts from 4-nitro-2,3-dimethylpyridine N-oxide. This precursor is treated with a mixture of sodium chloride and aqueous hydrochloric acid in a solvent such as acetonitrile, often in the presence of a phase-transfer catalyst like benzyltributylammonium chloride. The reaction mixture is typically heated under reflux for several hours. Following the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. This method can produce 4-Chloro-2,3-dimethylpyridine 1-oxide in high yields, often exceeding 98%. semanticscholar.orgresearchgate.net

An alternative approach involves the use of acetyl chloride. youtube.com In this procedure, 4-nitro-2,3-dimethylpyridine N-oxide is treated with acetyl chloride, which facilitates the substitution of the nitro group with a chloro group. This reaction is typically performed in a suitable solvent at reduced temperatures.

Furthermore, direct chlorination of the corresponding 4-H-pyridine-N-oxide using chlorine gas (Cl₂) is another viable, though less common, synthetic strategy described for related pyridine-N-oxides. wur.nl This process avoids the use of potentially explosive nitro-intermediates. wur.nl The oxidation of commercially available 4-chloro-2,3-dimethylpyridine using oxidizing agents such as hydrogen peroxide or peroxymonosulfuric acid also serves as a direct route to the target compound. wikipedia.org

| Starting Material | Key Reagents | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Nitro-2,3-dimethylpyridine N-oxide | NaCl, aq. HCl, Benzyltributylammonium chloride | CH₃CN, Reflux, 12 h | 98.5% | semanticscholar.orgresearchgate.net |

| 4-Nitro-2,3-dimethylpyridine N-oxide | Acetyl chloride | Ethanol, 65°C, 5 h | ~100% | semanticscholar.org |

| 4-Chloro-2,3-dimethylpyridine | Hydrogen peroxide or Peroxymonosulfuric acid | Polar solvent (e.g., methanol, acetic acid) | Data not specified | wikipedia.org |

Nucleophilic Reactions at C-2 and C-6 Positions

The N-oxide functionality in this compound (2,3-DMPN-O) significantly alters the electronic properties of the pyridine ring. The positively charged nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions. This electronic effect renders these positions electrophilic and thus susceptible to attack by nucleophiles. thieme-connect.de

In the case of 2,3-DMPN-O, the C-2 position is sterically hindered by the presence of the methyl groups at both the C-2 and C-3 positions. Consequently, nucleophilic attack is regioselectively favored at the less sterically encumbered C-6 position.

A general and widely used reaction for pyridine N-oxides is nucleophilic substitution with reagents like phosphorus oxychloride (POCl₃). chemtube3d.com This reaction typically introduces a chlorine atom at the C-2 or C-4 position. For 2,3-DMPN-O, this reaction would be expected to yield 6-chloro-2,3-dimethylpyridine (B1314112) after the subsequent deoxygenation that often occurs under these conditions. The mechanism involves the initial attack of the N-oxide oxygen on the electrophilic phosphorus center, followed by the addition of a chloride ion to the activated C-6 position and subsequent elimination.

Rearrangement Reactions Involving the N-oxide Moiety

The N-oxide group can participate in several notable rearrangement reactions, which are valuable for the functionalization of the pyridine ring and its substituents.

This compound, having a methyl group at the C-2 position (an α-picoline N-oxide), is capable of undergoing the Boekelheide reaction. This reaction is a classic example of a youtube.comyoutube.com-sigmatropic rearrangement. youtube.comwikipedia.org The process is initiated by the acylation of the N-oxide oxygen with an acid anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). semanticscholar.orgwikipedia.org

The mechanism begins with the formation of an O-acylpyridinium salt. A base, typically the conjugate base of the anhydride (e.g., trifluoroacetate), then deprotonates the C-2 methyl group to form an enamine-like intermediate. This intermediate undergoes a concerted, pericyclic youtube.comyoutube.com-sigmatropic shift, where a new C-O bond is formed at the C-2 position of the ring and a new C-C bond is formed between the original C-2 methyl carbon and the carbonyl carbon of the acyl group, while the N-O and C=C bonds are broken. This rearrangement results in the formation of an O-acylated (3-methyl-2-pyridyl)methanol derivative. Subsequent hydrolysis of the ester yields the final product, (3-methyl-2-pyridyl)methanol. wikipedia.org The use of TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires heating. wikipedia.org

The photochemical behavior of heteroaromatic N-oxides is a complex field of study. While specific photoisomerization studies on this compound are not extensively documented, insights can be drawn from related compounds. The photochemistry of the parent 2,3-dimethylpyridine involves isomerization to other dimethylpyridine isomers through intermediates like Dewar pyridines. youtube.com

For heteroaromatic N-oxides in general, UV irradiation can lead to the formation of a transient, high-energy oxaziridine intermediate. This three-membered ring intermediate can then rearrange to various products or deoxygenate to the parent pyridine. The exact pathway and products are highly dependent on the substitution pattern of the pyridine ring and the reaction conditions, such as the wavelength of light and the solvent used. Some researchers have cautioned that the assumption of an oxaziridine intermediate in all photochemical reactions of heteroaromatic N-oxides may be premature, suggesting other mechanisms could be at play. wur.nl

Deoxygenation Reactions of 2,3-DMPN-O to 2,3-Dimethylpyridine

The removal of the oxygen atom from the N-oxide to regenerate the parent pyridine, 2,3-dimethylpyridine, is a fundamental and synthetically useful transformation. This deoxygenation can be accomplished through a variety of catalytic and non-catalytic methods.

A range of methods have been developed for the deoxygenation of pyridine N-oxides, offering different levels of chemoselectivity and reaction conditions.

Catalytic Methods: Palladium-catalyzed transfer oxidation provides a convenient route for deoxygenation. A common system employs a palladium catalyst, such as [Pd(OAc)₂] with a diphosphine ligand (e.g., dppf), using triethylamine (B128534) as both a base and the oxygen acceptor. The reaction proceeds efficiently under either conventional heating or microwave irradiation. semanticscholar.org Photocatalytic methods using rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have also been shown to be effective for the deoxygenation of N-O bonds under ambient conditions. scripps.edu

Non-Catalytic Methods: Several non-catalytic systems are available for this transformation. A combination of indium and pivaloyl chloride at room temperature can effectively deoxygenate aza-aromatic N-oxides. semanticscholar.org Environmentally friendly Lewis acids, including zinc triflate (Zn(OTf)₂) and copper(II) triflate (Cu(OTf)₂), have also been employed for mild and efficient deoxygenation. semanticscholar.org Another sustainable approach utilizes a system of an iodide source (e.g., MgI₂) and formic acid, where formic acid acts as the activator, solvent, and stoichiometric reductant. The mechanism is proposed to occur via an Sₙ2-type pathway. chemicalbook.com Traditional reagents like phosphorus trichloride (B1173362) (PCl₃) are also highly effective, often providing rapid and chemoselective deoxygenation at room temperature. youtube.com

| Method Type | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic | [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140-160°C (Microwave) | semanticscholar.org |

| Catalytic (Photocatalytic) | Rhenium complexes | Visible light, Ambient temperature | scripps.edu |

| Non-Catalytic | Indium, Pivaloyl chloride | Room Temperature | semanticscholar.org |

| Non-Catalytic | Zn(OTf)₂ or Cu(OTf)₂ | Mild conditions | semanticscholar.org |

| Non-Catalytic | MgI₂, Formic acid | Mild conditions | chemicalbook.com |

| Non-Catalytic | PCl₃ | Room Temperature | youtube.com |

Mechanistic Aspects of N-O Bond Cleavage

The cleavage of the N-O bond in this compound is a fundamental transformation that underpins its utility in organic synthesis, enabling the generation of the corresponding pyridine. The mechanism of this deoxygenation process is highly dependent on the reagents and conditions employed, encompassing a spectrum of pathways including nucleophilic attack, radical processes, and transition metal-mediated catalysis.

Theoretical studies offer foundational insights into the nature of the N-O bond. Computational analyses of pyridine N-oxide have established a consensus value for its N-O bond dissociation energy (BDE) to be approximately 63.3 kcal/mol. wayne.edu The presence of electron-donating methyl groups, as in this compound, is expected to influence this value, although specific experimental or computational data for this particular molecule are not extensively documented. Generally, electron-donating groups can have a destabilizing effect on the N-O bond due to their influence on π-type ON back-donation. nih.govmdpi.com

Deoxygenation can be initiated by nucleophilic attack on a pre-activated N-oxide. In a general sense, the oxygen atom of the N-oxide attacks an electrophile, which is then followed by a 1,2- or 1,4-addition of a nucleophile, ultimately displacing the O-electrophile moiety. scripps.edu

A notable example of a metal-free deoxygenation involves the use of alkanesulfonyl chlorides in the presence of triethylamine. Mechanistic proposals suggest that the reaction does not proceed through direct chlorination of the pyridine ring. Instead, it is hypothesized that sulfur dioxide, generated in situ, is the active deoxygenating species. wayne.edu This proposed "sulfur dioxide mechanism" circumvents the formation of chlorinated byproducts often seen with other chlorinating agents.

Transition metals are also widely employed to catalyze the N-O bond cleavage. Palladium-catalyzed deoxygenation using trialkylamines as transfer oxidants has been reported for a range of pyridine N-oxide derivatives. organic-chemistry.org While a detailed mechanistic study for this compound is not available, the general mechanism for related systems is thought to involve oxidative addition of the N-O bond to a low-valent palladium center. Kinetic and theoretical investigations into palladium-catalyzed C-H activation and functionalization of pyridine N-oxides suggest the involvement of distinct palladium centers in a cooperative catalytic cycle. dtu.dknih.govdtu.dknih.gov

The following table summarizes different mechanistic approaches for the deoxygenation of pyridine N-oxides, which are generally applicable to this compound.

| Deoxygenation Method | Proposed Mechanism | Key Features |

| Metal-Free | ||

| Alkanesulfonyl Chloride / Et₃N | In situ generation of SO₂ as the deoxygenating agent. wayne.edu | Avoids chlorination of the pyridine ring. wayne.edu |

| Transition Metal-Catalyzed | ||

| Palladium / Trialkylamine | Transfer oxidation involving a palladium catalyst. organic-chemistry.org | Chemoselective and tolerates various functional groups. organic-chemistry.org |

It is important to note that while these mechanistic frameworks are established for pyridine N-oxides in general, detailed kinetic and computational studies specifically on this compound are limited in the current scientific literature. Further research is required to fully elucidate the specific transition states, intermediates, and reaction energetics for the N-O bond cleavage of this particular substrate under various conditions.

Iii. Spectroscopic and Computational Investigations of 2,3 Dimethylpyridine 1 Oxide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the structural and electronic characteristics of 2,3-Dimethylpyridine 1-oxide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Vis spectroscopy each provide unique insights into the molecule's constitution.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the arrangement of atoms. The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the two methyl groups. The ¹³C NMR spectrum would correspondingly show seven unique carbon signals: five for the aromatic ring and two for the methyl substituents. While specific experimental data for this compound is not detailed in the provided search results, analysis of related compounds like 2-methylpyridine 1-oxide and 4-methylpyridine 1-oxide provides comparative insights into how methyl substituents influence chemical shifts. rsc.org

Table 1: Expected ¹H and ¹³C NMR Resonances for this compound

| Nucleus | Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H4, H5, H6) | ~7.0 - 8.3 | Three distinct signals, influenced by the N-oxide and methyl groups. |

| ¹H | Methyl (C2-CH₃) | ~2.4 - 2.6 | Singlet, deshielded by proximity to the N-oxide group. |

| ¹H | Methyl (C3-CH₃) | ~2.2 - 2.4 | Singlet. |

| ¹³C | Aromatic (C2-C6) | ~120 - 150 | Five distinct signals for the pyridine (B92270) ring carbons. |

Vibrational spectroscopy, including IR and Raman techniques, probes the characteristic vibrational modes of a molecule. A key feature in the IR spectra of alkylpyridine 1-oxides is a strong absorption band corresponding to the N-O stretching vibration, which typically appears in the 1200–1300 cm⁻¹ region. jst.go.jp This band's exact position is sensitive to the electronic effects of the ring substituents. jst.go.jp Other characteristic bands include C-H stretching vibrations from the aromatic ring and methyl groups, as well as ring stretching and deformation modes. arkat-usa.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not available, data for derivatives like 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide have been recorded, indicating the utility of this technique for characterizing the vibrational modes of this molecular scaffold. nih.govspectrabase.com

Table 2: Key Vibrational Modes for Alkylpyridine 1-Oxides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| N-O Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. However, a specific single-crystal X-ray structure of this compound has not been detailed in the available search results. Therefore, a precise description of its solid-state conformation and packing is not possible at this time.

Although a crystal structure for this compound is not available, the chemical nature of the N-oxide group makes it a potent hydrogen bond acceptor. The oxygen atom possesses significant negative charge density and is strongly Lewis basic. iucr.org Studies on the hydrated crystal of a related isomer, 3,5-dimethylpyridine N-oxide dihydrate, demonstrate that the N-oxide oxygen is readily involved in strong O—H⋯O hydrogen bonds with water molecules. iucr.orgnih.gov These interactions are crucial in stabilizing the crystal lattice. nih.gov It is highly probable that this compound would exhibit similar behavior, forming hydrogen bonds with protic solvents or other hydrogen bond donors in the solid state.

The positions of the two methyl groups on the pyridine ring have a significant influence on the molecule's structure and electronic properties.

Electronic Effects: Methyl groups are electron-donating, which increases the electron density in the pyridine ring. This effect can influence the properties of the N-O bond. Studies on 4-methylpyridine-N-oxide have shown that the presence of the electron-donating methyl group leads to an increase in the N-O bond length compared to the unsubstituted pyridine 1-oxide. nih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry studies provide profound insights into the molecular structure, electronic properties, and reactivity of this compound. These in silico methods complement experimental data, offering a molecular-level understanding that is often inaccessible through empirical techniques alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the properties of pyridine N-oxide derivatives. nih.gov Methods like the DFT-B3LYP level with a 6-311+G(d,p) basis set have been successfully employed to investigate the molecular geometries and vibrational frequencies of various dimethyl-substituted pyridine derivatives. nih.gov Such calculations provide a detailed picture of the ground state electronic structure and are fundamental for analyzing electron distribution and molecular orbitals.

The distribution of electron density in the this compound molecule is significantly influenced by the interplay between the electron-donating methyl groups and the unique electronic nature of the N-oxide functionality. The N-oxide group itself can act as an electron acceptor from the ring system. niscpr.res.in The presence of two electron-donating methyl groups at the 2- and 3-positions is expected to increase the electron density on the pyridine ring compared to the unsubstituted pyridine N-oxide.

Studies on substituted pyridine N-oxides have shown that electron-donating groups lead to different structural and electronic changes compared to electron-withdrawing groups. nih.gov For instance, in related systems, electron-donating substituents have been shown to increase the electronic charge accepted by the N-oxide group from the substituent. niscpr.res.in The analysis of π-electron densities using methods like the Pariser-Parr-Pople (PPP) method reveals how substituents modulate the charge distribution across the N-oxide group and the pyridine ring. niscpr.res.in

Table 1: Calculated Total PPP π-Electron Densities in Pyridine N-Oxide Derivatives This table illustrates the effect of various substituents on the electron density of the N-Oxide group and the pyridine ring, providing context for the expected effects in this compound.

| N-Oxide Derivative | Electron Density at N-Oxide Group (qN+ + qO-) | Electron Density at Ring (qring) | Electron Density at Substituent (qx) |

| Pyridine | 3.071 | 4.929 | N/A |

| 2-Methoxypyridine | 3.124 | 4.971 | 1.905 |

| 3-Methoxypyridine | 3.074 | 5.011 | 1.915 |

| 4-Methoxypyridine | 3.100 | 4.990 | 1.910 |

| 2-Aminopyridine | 3.105 | 4.946 | 1.949 |

| 4-Aminopyridine | 3.090 | 4.959 | 1.951 |

| 2-Chloropyridine | 3.087 | 4.940 | 1.973 |

| 4-Chloropyridine | 3.080 | 4.946 | 1.974 |

| 2-Cyanopyridine | 3.000 | 4.873 | 2.127 |

| 4-Cyanopyridine | 3.054 | 4.914 | 2.032 |

Data sourced from a molecular orbital study on aromatic N-oxide systems. niscpr.res.in

Molecular Orbital (MO) theory is instrumental in understanding the electronic structure and reactivity of N-oxide systems. niscpr.res.in The theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. youtube.com In aromatic N-oxides, the N-oxide group contributes three electrons to the π-conjugated system. niscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 2: Partitioning of Donated Electronic Charge in Pyridine N-Oxide Derivatives This table shows the percentage of electronic charge from an electron-donating substituent that is accepted by the N-Oxide group versus the ring, highlighting the electronic interplay within these molecules.

| N-Oxide Derivative | % Electronic Charge Accepted by N-Oxide Group | % Electronic Charge Accepted by Ring |

| 2-Methoxypyridine | 55.8 | 44.2 |

| 3-Methoxypyridine | 3.5 | 96.5 |

| 4-Methoxypyridine | 32.2 | 67.8 |

| 2-Aminopyridine | 66.7 | 33.3 |

| 3-Aminopyridine | -4.3 | 104.3 |

| 4-Aminopyridine | 38.8 | 61.2 |

| 2-Chloropyridine | 59.3 | 40.7 |

| 3-Chloropyridine | -4.3 | 104.3 |

| 4-Chloropyridine | 34.6 | 65.4 |

Data sourced from a molecular orbital study on aromatic N-oxide systems. niscpr.res.in

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies involving this compound are not detailed in the available literature, this technique is a cornerstone for understanding how a ligand like it might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

An MD simulation begins with the three-dimensional coordinates of a protein-ligand complex, often obtained from molecular docking studies. nih.gov The simulation then calculates the forces between atoms and uses Newtonian physics to simulate their movements over a set period, typically from nanoseconds to microseconds. escholarship.org This process generates a trajectory that reveals the dynamic behavior of the complex.

Key insights gained from MD simulations include:

Binding Stability: Assessing the stability of the ligand in the protein's binding pocket by monitoring parameters like the Root Mean Square Deviation (RMSD).

Conformational Changes: Observing how the protein and ligand adapt to each other's presence.

Key Interactions: Identifying crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and quantifying their persistence over time. nih.gov

Binding Free Energy: Employing advanced computational methods to estimate the binding affinity between the ligand and the protein. nih.gov

These simulations provide a dynamic picture that goes beyond the static view of experimental structures, offering crucial information for drug design and understanding biological function. nih.gov

The aromaticity of pyridine N-oxides is a topic of significant interest, stemming from the unique properties of the semipolar N⁺–O⁻ bond. This bond is highly polar and is best described as a single dative bond with a significant contribution from oxygen-to-nitrogen π-backdonation. nih.govnih.gov

Table 3: Comparison of N⁺–O⁻ Bond Characteristics

| Property | Amine Oxides (e.g., R₃NO) | Aromatic N-Oxides (e.g., Pyridine N-oxide) |

| N⁺–O⁻ Bond Order | ~1.1 | ~1.3 |

| Electron Backdonation | Low (LPₒ → σNR hyperconjugation) | Significant (LPₒ → πCN π-backdonation) |

| Basicity (pKa) | 4–5 | 0.5–2 |

| Dipole Moment | Higher (e.g., 5.02 D for TMAO) | Lower (e.g., 4.28 D for Pyridine N-oxide) |

Data compiled from studies on the properties of N-oxides. nih.gov

Iv. Applications of 2,3 Dimethylpyridine 1 Oxide in Advanced Organic Synthesis and Materials Science

2,3-DMPN-O as a Reagent in Organic Synthesis

2,3-Dimethylpyridine 1-oxide (2,3-DMPN-O), also known as 2,3-lutidine (B1584814) N-oxide, is a versatile heterocyclic compound that serves as a valuable reagent and synthetic intermediate in a variety of chemical transformations. organic-chemistry.orggoogleapis.com The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine (B92270) ring, making it more susceptible to certain reactions compared to its parent compound, 2,3-lutidine. organic-chemistry.org This enhanced reactivity allows it to be a key component in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. googleapis.com

A notable application of 2,3-DMPN-O is its role in improving the efficiency of chemical processes. googleapis.com A prominent example is the nitration of the pyridine ring at the 4-position, a critical step in the synthesis of various pharmaceutical intermediates. nih.govnih.gov Traditional nitration methods using concentrated or fuming nitric acid in sulfuric acid are often slow and produce lower yields. nih.gov

However, by utilizing 2,3-DMPN-O as the starting material and employing potassium nitrate (B79036) as the nitrating agent in sulfuric acid, both the reaction time and the product yield are significantly improved. Research documented in patent literature demonstrates that this updated method can reduce reaction times from 12 hours to as little as 0.5 to 2 hours, while simultaneously increasing the yield from approximately 60% to over 90%. nih.govnih.gov This enhancement is attributed to a more favorable reaction environment and the avoidance of byproducts often generated with nitric acid. nih.gov

| Method | Nitrating Agent | Starting Material | Reaction Time | Yield (%) |

| Traditional | Concentrated Nitric Acid / Sulfuric Acid | This compound | 12 hours | 60.1% |

| Improved | Potassium Nitrate / Sulfuric Acid | This compound | 1 hour | 91.1% |

| Improved | Potassium Nitrate / Sulfuric Acid | This compound | 0.5 hours | 92.3% |

A comparative data table of nitration methods for producing 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide, based on data from patent literature. nih.govnih.gov

2,3-DMPN-O is a crucial building block for the synthesis of more complex, high-value chemicals, particularly in the pharmaceutical industry. googleapis.com It serves as a key precursor for the production of 2,3-dimethyl-4-nitropyridine 1-oxide. nih.govnih.gov This nitrated derivative is an important pharmaceutical intermediate used in the synthesis of proton pump inhibitors such as lansoprazole (B1674482) and rabeprazole, which are widely used to treat acid-related gastrointestinal conditions. nih.govnih.gov

The synthesis involves the regioselective nitration of 2,3-DMPN-O, demonstrating its utility in directing functional groups to specific positions on the pyridine ring. The N-oxide group activates the ring, facilitating electrophilic substitution at the C-4 position.

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| This compound | Potassium Nitrate | Concentrated Sulfuric Acid | 85-90 | 1 hour | 2,3-Dimethyl-4-nitropyridine 1-oxide | 91.1% |

| This compound | Potassium Nitrate | Concentrated Sulfuric Acid | 80-85 | 2 hours | 2,3-Dimethyl-4-nitropyridine 1-oxide | 90% |

| This compound | Potassium Nitrate | Concentrated Sulfuric Acid | 110-120 | 0.5 hours | 2,3-Dimethyl-4-nitropyridine 1-oxide | 92.3% |

A data table summarizing the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide from 2,3-DMPN-O. nih.gov

Based on a review of the available scientific literature, there are no specific, documented examples of the achiral molecule this compound itself being used to directly facilitate or control stereoselective reactions. Stereoselective transformations typically require a chiral catalyst, reagent, or auxiliary to influence the three-dimensional outcome of the reaction.

Role in Catalysis and Ligand Design

While 2,3-DMPN-O is primarily used as a synthetic intermediate, the broader class of pyridine N-oxides finds significant application in catalysis, where they can function as ligands for metal centers or as organocatalysts themselves. organic-chemistry.orgimist.ma Their utility stems from the polarized N-O bond, where the oxygen atom acts as a potent electron-pair donor or a mild Lewis base. masterorganicchemistry.comnih.gov This property allows them to coordinate with various metals, influencing the reactivity and selectivity of the metallic catalyst, or to activate substrates in metal-free systems. organic-chemistry.orgmasterorganicchemistry.com

In the field of asymmetric synthesis, chiral pyridine N-oxides have emerged as a distinct and highly effective class of organocatalysts. nih.govmdpi.com These catalysts incorporate a pyridine N-oxide moiety within a chiral scaffold, enabling them to induce high levels of stereocontrol in chemical reactions. nih.gov They function as strong Lewis bases, capable of activating silicon-based reagents, such as allyltrichlorosilanes, for nucleophilic additions to electrophiles like aldehydes. nih.gov The nucleophilic oxygen atom of the N-oxide interacts with the silicon atom, enhancing the nucleophilicity of the allyl group and facilitating its transfer in a highly controlled, enantioselective manner.

A well-established application of chiral pyridine N-oxide organocatalysts is in the asymmetric allylation of aromatic aldehydes with allyltrichlorosilane. This reaction produces valuable chiral homoallylic alcohols, which are versatile building blocks in organic synthesis. The catalyst activates the allyltrichlorosilane, forming a hypervalent silicon species that delivers the allyl group to one face of the aldehyde, dictated by the catalyst's chiral environment. nih.gov

For instance, the chiral isoquinoline (B145761) N-oxide catalyst known as QUINOX has demonstrated remarkable efficiency in this transformation. Research has shown that the electronic properties of the aromatic aldehyde substrate significantly influence the enantioselectivity of the reaction. Electron-poor aldehydes, such as p-(trifluoromethyl)benzaldehyde, react to give products with very high enantiomeric excess (ee), while electron-rich aldehydes like p-methoxybenzaldehyde yield products with lower enantioselectivity under the same conditions.

| Aldehyde Substrate | Catalyst | Temperature (°C) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | QUINOX (5 mol%) | -40 | (R)-1-Phenyl-3-buten-1-ol | 92 | 87 |

| p-Methylbenzaldehyde | QUINOX (5 mol%) | -40 | (R)-1-(p-Tolyl)-3-buten-1-ol | 95 | 78 |

| p-Methoxybenzaldehyde | QUINOX (5 mol%) | -40 | (R)-1-(4-Methoxyphenyl)-3-buten-1-ol | 95 | 16 |

| p-Chlorobenzaldehyde | QUINOX (5 mol%) | -40 | (R)-1-(4-Chlorophenyl)-3-buten-1-ol | 98 | 92 |

| p-(Trifluoromethyl)benzaldehyde | QUINOX (5 mol%) | -40 | (R)-1-(4-(Trifluoromethyl)phenyl)-3-buten-1-ol | 98 | 96 |

A data table showing the results of the asymmetric allylation of various aromatic aldehydes catalyzed by the chiral N-oxide QUINOX.

Chiral Pyridine N-Oxides in Asymmetric Catalysis

Nitroaldol Reactions

The nitroaldol, or Henry, reaction is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone. While this compound itself is not a direct catalyst, the broader class of heteroaromatic N-oxides, including derivatives of lutidine N-oxide, serves a crucial role as chiral ligands in metal-catalyzed asymmetric versions of this reaction.

The N-oxide oxygen atom acts as a powerful Lewis base, capable of coordinating to a metal center, such as copper(II). This coordination is pivotal in forming a chiral catalytic complex that can effectively control the stereochemical outcome of the reaction. Researchers have synthesized chiral ligands by modifying pyridine N-oxide and lutidine N-oxide backbones with chiral moieties, such as oxazolines. When these chiral N-oxide ligands are complexed with a metal salt (e.g., a copper(II) source), they create a chiral environment around the metal's active site. This chiral pocket directs the approach of the reactants—the nitronate and the carbonyl compound—leading to the preferential formation of one enantiomer of the resulting β-nitro alcohol.

In studies using a chiral oxazoline-substituted 3,5-lutidine N-oxide derivative in a copper-catalyzed Henry reaction, moderate enantioselectivity (up to 48% ee) was achieved. Furthermore, the excellent chelating properties of the 2-acylpyridine N-oxide scaffold have been exploited in asymmetric Henry reactions involving prochiral ketones, demonstrating the N-oxide's ability to form a stable, bidentate complex with the copper(II) catalyst, thereby enabling the formation of tertiary nitroaldols with a new quaternary stereocenter. These applications underscore the utility of the N-oxide framework in developing sophisticated catalytic systems for stereoselective synthesis.

Coordination Chemistry with Metal Ions

Pyridine N-oxides, including this compound, are versatile ligands in coordination chemistry. They function as weakly basic, monodentate ligands that coordinate to metal ions exclusively through the oxygen atom. This N-O group acts as a strong electron-pair donor, allowing it to form stable coordination complexes with a wide array of transition metals.

The coordination of this compound and related substituted N-oxides has been studied with various metals, including cobalt, nickel, copper, and zinc. The resulting complexes often exhibit octahedral geometry, particularly in homoleptic complexes of the type [M(L)6]2+, where L is the N-oxide ligand. However, other coordination numbers and geometries, such as distorted tetrahedral, are also observed depending on the metal ion and the presence of other ligands like halides.

The steric hindrance from the methyl groups at the 2- and 3-positions can influence the coordination number and the stability of the resulting complexes compared to unsubstituted pyridine N-oxide. This steric effect can be tailored to control the coordination environment around the metal center. The study of these complexes is important for understanding fundamental principles of bonding and for the development of new catalysts and materials with specific magnetic or electronic properties.

Redox Triggers in Photochemical Reactions

Heteroaromatic N-oxides are photochemically active compounds, and their irradiation with UV light can trigger redox reactions. A primary photochemical process for pyridine N-oxides is deoxygenation, where the N-O bond is cleaved, resulting in the formation of the parent pyridine and an oxygen atom. This process is formally a reduction of the N-oxide. The excited state of the N-oxide, either a singlet or triplet state depending on the specific molecule and conditions, is responsible for this transformation.

The photolysis of pyridine N-oxides can also lead to complex rearrangements, often proposed to proceed through high-energy intermediates like oxaziridines. These intermediates can then rearrange to form various products. For instance, the irradiation of pyridine N-oxide itself can yield complicated mixtures, while substituted derivatives like 2,4,6-triphenylpyridine (B1295210) N-oxide produce a mixture of the parent pyridine and rearrangement products such as a 1,3-oxazepine derivative. This reactivity highlights the role of the N-oxide as a latent source of reactive species that can be released upon photoactivation, positioning it as a potential redox trigger in photochemical synthesis.

A significant application of pyridine N-oxide derivatives as redox triggers is in visible-light-mediated perfluoroalkylation and trifluoromethylation reactions. These reactions are of high importance to the pharmaceutical and agrochemical industries due to the unique properties imparted by fluorine-containing groups.

In this methodology, a pyridine N-oxide derivative acts as a key component of a redox-active catalyst system. The process is initiated by the formation of an electron donor-acceptor (EDA) complex between the pyridine N-oxide and an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). Upon irradiation with visible light, this complex facilitates a single-electron transfer (SET) process. This SET generates a trifluoromethyl radical (•CF3) from an inexpensive and readily available source. The pyridine N-oxide is consumed in this redox cycle. The generated •CF3 radical can then add to various electron-rich (hetero)arenes to yield the desired trifluoromethylated products. This photochemical method is highly efficient and scalable, with successful applications demonstrated on a kilogram scale.

| Substrate | Pyridine N-oxide Derivative | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| N-Methylpyrrole | 4-Phenylpyridine N-oxide | TFAA | MeCN | 3 | 91 |

| Indole | 4-Phenylpyridine N-oxide | TFAA | MeCN | 6 | 85 |

| Anisole | 4-Phenylpyridine N-oxide | TFAA | MeCN | 12 | 75 |

| 1,3,5-Trimethoxybenzene | 4-Phenylpyridine N-oxide | TFAA | MeCN | 2 | 95 |

This table presents selected data for trifluoromethylation reactions using a pyridine N-oxide derivative under photochemical conditions.

Applications in Materials Science

The functional properties of the N-oxide group also lend themselves to applications in the field of materials science, from polymer synthesis to the development of fluorescent probes for biological systems.

Pyridine N-oxide derivatives have emerged as effective catalysts for living radical polymerization, a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low dispersity. Specifically, they have been shown to catalyze the reversible-deactivation radical polymerization (RDRP) of methacrylates via a halogen bonding mechanism.

In this system, the pyridine N-oxide acts as a halogen bonding catalyst to reversibly activate an alkyl iodide initiator, generating a radical that initiates polymerization. The N-oxide's oxygen atom forms a halogen bond with the iodine of the dormant polymer chain, facilitating the homolytic cleavage of the carbon-iodine bond to regenerate the propagating radical. This process allows for excellent control over the polymerization under both thermal and photo-initiated conditions. The ease with which the pyridine N-oxide structure can be modified allows for the fine-tuning of catalytic activity and solubility, making it a versatile platform for producing a wide range of functional polymers for specialized applications.

The N-oxide structural scaffold is increasingly being incorporated into fluorescent molecules for applications in bioimaging and sensing. The zwitterionic nature of the N-oxide group often imparts high water solubility, a desirable trait for biological studies.

A key strategy involves designing "turn-on" fluorescent probes where the N-oxide functionality quenches fluorescence. The N-O bond can be selectively cleaved under specific biological conditions, such as the hypoxic (low oxygen) environment of tumor cells or in the presence of specific metal ions like Fe(II). This cleavage event disrupts the intramolecular charge transfer (ICT) process that was responsible for quenching, thereby restoring or "turning on" the fluorescence. This mechanism allows for the highly selective and sensitive detection of specific biological analytes or microenvironments in vitro and in vivo. While this is a general strategy for the N-oxide class of compounds, it demonstrates the potential utility for specifically designed this compound derivatives in the future development of advanced bioimaging agents.

V. Biological and Pharmacological Research Perspectives on 2,3 Dimethylpyridine 1 Oxide and Its Derivatives

Medicinal Chemistry Applications of 2,3-DMPN-O Derivatives

The derivatives of 2,3-Dimethylpyridine 1-oxide, also known as 2,3-Lutidine-N-oxide, are versatile compounds in medicinal chemistry, primarily recognized for their role as crucial building blocks in the synthesis of complex pharmaceutical molecules. chemimpex.com The unique chemical reactivity imparted by the N-oxide group allows for specific chemical transformations that are essential for constructing the final active pharmaceutical ingredients. chemimpex.com

The most prominent application of this compound derivatives is as pharmaceutical intermediates, particularly in the synthesis of proton pump inhibitors (PPIs). patsnap.comgoogle.com These drugs are widely used to treat acid-related disorders of the stomach.

Specifically, 2,3-dimethyl-4-nitropyridine-N-oxide, a key derivative, is a pivotal intermediate in the industrial synthesis of Lansoprazole (B1674482) and Rabeprazole. patsnap.comgoogle.comnewdrugapprovals.org The synthesis pathway involves starting with 2,3-dimethylpyridine, which is first oxidized to this compound. This intermediate is then nitrated to form 2,3-dimethyl-4-nitropyridine-N-oxide. google.comgoogle.com This nitrated compound serves as the backbone for constructing the pyridine (B92270) moiety of the final drug.

The synthesis of Lansoprazole from this intermediate involves several key steps, as outlined below:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 2,3-dimethyl-4-nitropyridine-1-oxide | 2,2,2-trifluoroethanol, Potassium carbonate | 2,3-dimethyl-4-(2,2,2-trifluoro-ethoxy)pyridine-1-oxide | Introduction of the trifluoroethoxy side chain. newdrugapprovals.org |

| 2 | 2,3-dimethyl-4-(2,2,2-trifluoro-ethoxy)pyridine-1-oxide | Acetic anhydride (B1165640) | 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Rearrangement to introduce a hydroxymethyl group. newdrugapprovals.org |

| 3 | 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Thionyl chloride | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Conversion of the hydroxyl group to a reactive chloro group. newdrugapprovals.orggoogle.com |

| 4 | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | 2-mercaptobenzimidazole, Sodium hydroxide | Lansoprazole sulfide | Coupling of the pyridine and benzimidazole rings. ijmca.com |

| 5 | Lansoprazole sulfide | m-CPBA or Hydrogen peroxide | Lansoprazole | Oxidation of the sulfide to the final sulfinyl (sulfoxide) active drug. newdrugapprovals.orgresearchgate.net |

The N-oxide functionality plays a critical role in directing the nitration to the 4-position of the pyridine ring, which is essential for the final structure and activity of Lansoprazole. google.com While the primary role of 2,3-DMPN-O derivatives is as intermediates, the broader class of N-oxides can also function as prodrugs. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. The N-oxide group can be reduced in vivo to the parent tertiary amine, a strategy used to improve the pharmacokinetic properties of a drug. mdpi.com

The N-oxide group is not merely a synthetic tool; it can be a critical pharmacophore responsible for the biological activity of a molecule. nih.gov The high polarity of the N+–O– bond can facilitate the formation of strong hydrogen bonds with biological targets and improve a compound's pharmacokinetic profile. nih.gov Heterocyclic N-oxides have been investigated for a wide array of therapeutic applications, demonstrating their versatility in drug design. google.com

While specific studies on the anticancer activity of this compound derivatives are not extensively documented, related heterocyclic structures containing pyridine or N-oxide moieties have shown significant potential. For instance, various 2-oxo-pyridine and spiro-pyridine derivatives have been evaluated for their antiproliferative activity against cancer cell lines like HepG-2 (liver cancer) and Caco-2 (colon cancer). researchgate.net Some of these compounds exhibited potent cytotoxicity, with IC50 values indicating strong growth inhibition. researchgate.net Similarly, studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). nih.gov The anticancer potential of N-oxide-containing natural products has also been noted, suggesting that the N-oxide moiety can contribute to cytotoxicity against tumor cells. mdpi.comsemanticscholar.org

Pyridine derivatives are a well-established class of compounds with significant antibacterial and antimicrobial activity. nih.gov Research into quinazolone pyridinium derivatives has identified compounds with potent, broad-spectrum antibacterial effects. mdpi.com For example, certain 4-pyridyl derivatives demonstrated strong potency against S. aureus, E. coli, and P. aeruginosa, in some cases exceeding the activity of the reference drug norfloxacin. mdpi.com Other studies on thieno[2,3-d]pyrimidinedione derivatives have yielded compounds with significant activity against multi-drug resistant Gram-positive organisms like MRSA and VRE. nih.gov Although direct studies on 2,3-DMPN-O derivatives are limited, the established antimicrobial profile of the broader pyridine family suggests a potential avenue for future research. mdpi.comnih.govresearchgate.net

The pyridine scaffold is also a key component in many anti-inflammatory agents. Research has shown that derivatives of 3-hydroxy pyridine-4-one possess significant anti-inflammatory effects, which may be linked to their iron-chelating properties. nih.gov Studies on condensed thieno[2,3-b]pyridines and 1,4-dihydropyridines have also identified compounds with strong anti-inflammatory and analgesic activities in animal models. actabiomedica.ru For example, certain derivatives were found to be more effective than reference drugs like nimesulide and acetylsalicylic acid in reducing edema. actabiomedica.ru The mechanism of action for many pyridine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govsemanticscholar.org

A particularly promising area of cancer therapy is the development of hypoxia-activated prodrugs (HAPs). wikipedia.org Solid tumors often contain regions with low oxygen levels, known as hypoxia. nih.gov These hypoxic cells are notoriously resistant to conventional chemotherapy and radiation. wikipedia.orgnih.gov HAPs are designed to be selectively activated under these low-oxygen conditions. mdpi.com

The N-oxide functionality is one of the key chemical motifs used in the design of HAPs. researchgate.netresearchgate.net In well-oxygenated tissues, the N-oxide prodrug remains largely inactive. However, in the hypoxic environment of a tumor, reductase enzymes can reduce the N-oxide group. researchgate.net This bio-reduction converts the inactive prodrug into its active, cytotoxic form, which can then kill the cancer cells. researchgate.netresearchgate.net A notable example of an N-oxide-based HAP is AQ4N. researchgate.net This approach offers a targeted therapy that specifically attacks the resistant cells within a tumor while minimizing damage to healthy, oxygenated tissues. mdpi.com While specific HAPs derived from this compound have not been prominently reported, the chemical principles of N-oxide bioreduction suggest that this scaffold could potentially be adapted for such applications.

Therapeutic Potential of N-Oxide Functionalities

Biochemical Interactions and Mechanisms of Action

The biochemical behavior of this compound and its related compounds is dictated by the pyridine N-oxide moiety, which confers unique electronic and chemical properties. This functional group is central to the molecule's ability to participate in various biological pathways, from enzymatic reactions to the disruption of microbial signaling.

Enzyme Inhibition and Allosteric Modulation

While direct, potent enzyme inhibition is not the most extensively documented activity of this compound itself, the broader class of pyridine derivatives is well-known for interacting with various enzymes. For instance, different substituted pyridine analogues have been explored as inhibitors for specific enzyme targets.

Allosteric modulation, where a compound binds to a site on an enzyme or receptor distinct from the primary active site to modify its activity, is a key mechanism in drug discovery. Pyridine derivatives have been identified as allosteric modulators for several receptors. For example, various classes of pyridine-containing compounds have been reported as positive allosteric modulators (PAMs) of muscarinic M1 receptors and allosteric modulators of adenosine receptors. google.comnih.gov This suggests that the pyridine scaffold, a core component of this compound, is suitable for developing molecules that can fine-tune biological activity through allosteric interactions. nih.govacs.org

Oxidative Damage Pathways

The metabolic processing of pyridine N-oxides can be linked to oxidative damage pathways through a mechanism known as redox cycling. Enzymatic reduction of the N-oxide can lead to the formation of a radical species. In the presence of molecular oxygen, this radical can be re-oxidized back to the parent N-oxide, generating a superoxide radical in the process. This futile cycle can be repeated, leading to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components like DNA, lipids, and proteins. researchgate.netnih.gov

Studies on the enzymatic reduction of pyridine N-oxide derivatives suggest that their cytotoxicity may be related to this redox cycling potential. researchgate.net This mechanism implies that the biological impact of this compound could be context-dependent, potentially contributing to cellular damage in environments conducive to its enzymatic reduction.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production. mdpi.com Disrupting this system is a promising anti-virulence strategy. The pyridine N-oxide scaffold has been identified as a key pharmacophore for inhibiting QS. A prominent example is 4-Nitro-pyridine-N-oxide (4-NPO), which has been shown to be a potent inhibitor of QS in the pathogenic bacterium Pseudomonas aeruginosa. nih.gov DNA microarray analysis revealed that 4-NPO can down-regulate a significant percentage of QS-regulated genes. nih.gov

The effectiveness of the pyridine N-oxide core in QS inhibition suggests that derivatives such as this compound could possess similar activities. The mechanism often involves the inhibitor competing with the native signaling molecules (autoinducers) for binding to their cognate receptor proteins, thereby blocking the signaling cascade that leads to the expression of virulence genes. nih.govnih.gov

Enzymatic Reduction of Pyridine N-Oxides

This compound and its derivatives can act as substrates for certain enzymes, particularly single-electron transferring flavoenzymes. A study examining the reduction of a series of pyridine N-oxides by ferredoxin-NADP+ oxidoreductase (FNR) from Anabaena PCC 7119 provides detailed insights into this process. researchgate.netlmaleidykla.lt

The enzyme catalyzes the reduction of the N-oxide group, a reaction whose efficiency is highly dependent on the electronic properties of the specific derivative. researchgate.net The bimolecular rate constants (kcat/Km) for this reduction vary significantly across different substituted pyridine N-oxides, indicating that the enzyme's activity is sensitive to the chemical structure of the substrate. researchgate.netlmaleidykla.lt This enzymatic conversion is a key metabolic pathway and forms the basis for both the compound's potential biological activity and its mechanism of cytotoxicity through redox cycling. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies of 2,3-DMPN-O Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how a molecule's chemical structure correlates with its biological activity. nih.gov For derivatives of this compound (2,3-DMPN-O), SAR helps to elucidate how modifications to the pyridine ring influence its biochemical interactions.

Influence of Substituents on Biological Activity

The influence of substituents on the pyridine ring is a critical factor determining the biological and chemical properties of pyridine N-oxide derivatives. The nature, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents can profoundly alter the molecule's reactivity and interaction with biological targets. researchgate.netnih.gov

A clear example of this is seen in the enzymatic reduction of 2,3-DMPN-O derivatives. A study systematically evaluated how different substituents on the pyridine ring affect the rate of reduction by the flavoenzyme FNR. The results demonstrate a strong correlation between the electron-accepting potency of the compound and its reactivity as an enzyme substrate. researchgate.netlmaleidykla.lt

| Compound | Substituent at C4 | Bimolecular Rate Constant (kcat/Km) (M⁻¹s⁻¹) |

| This compound | -H | 1.3 x 10¹ |

| 4-Chloro-2,3-dimethylpyridine (B1603871) N-oxide | -Cl | 7.1 x 10² |

| 2,3-Dimethyl-4-nitropyridine (B1589707) N-oxide | -NO₂ | 1.1 x 10⁴ |

This table is based on data from a study on the enzymatic reduction of pyridine N-oxide derivatives. researchgate.net

The data clearly show that adding electron-withdrawing groups to the C4 position dramatically increases the rate of enzymatic reduction. The chloro (-Cl) group increases the rate by over 50-fold compared to the unsubstituted parent compound, while the strongly electron-withdrawing nitro (-NO₂) group results in a nearly 850-fold increase in reactivity. researchgate.net This relationship is linked to the substituent's effect on the energy of the lowest unoccupied molecular orbital (LUMO), with lower LUMO energies facilitating electron acceptance and thus, a faster reduction rate. researchgate.netlmaleidykla.lt This principle is a cornerstone of SAR for this class of compounds, providing a predictive tool for designing derivatives with specific enzymatic reactivities.

Molecular Hybridization Approaches